An In-Depth Technical Guide to 3-(Methoxymethyl)aniline (CAS No. 53473-83-9)
An In-Depth Technical Guide to 3-(Methoxymethyl)aniline (CAS No. 53473-83-9)
This guide provides an in-depth technical overview of 3-(Methoxymethyl)aniline, a versatile building block for researchers, scientists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application.
Section 1: Strategic Importance and Physicochemical Profile
3-(Methoxymethyl)aniline has emerged as a compound of significant interest due to the unique interplay of its amino and methoxymethyl functionalities.[1] The electron-donating amino group strongly influences the molecule's reactivity in electrophilic aromatic substitutions, while the methoxymethyl group at the meta position introduces specific steric and solubility characteristics.[1] This combination makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[1]
A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 53473-83-9 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Pale-yellow to Brown Liquid | Vendor Data |
| Boiling Point | 115-118 °C @ 1-2 Torr | Vendor Data |
| Density | 1.067 g/cm³ @ 20 °C | Vendor Data |
| Refractive Index | 1.551 | Vendor Data |
| pKa | 4.59 ± 0.25 (Predicted) | [2] |
| XlogP | 0.5 (Predicted) | [3] |
| Solubility | Low in water; Soluble in polar aprotic solvents like DMSO and acetone. | [1] |
Section 2: Synthesis Strategies and Methodologies
The synthesis of 3-(Methoxymethyl)aniline can be approached through several strategic routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and purity requirements. The most prevalent and practical approach involves the reduction of a nitroaromatic precursor.
Core Synthesis Workflow: Reduction of 1-(Methoxymethyl)-3-nitrobenzene
This robust two-step process is the most commonly employed method for the preparation of 3-(Methoxymethyl)aniline. It begins with the synthesis of the nitro-intermediate followed by its reduction.
Caption: General two-step synthesis of 3-(Methoxymethyl)aniline.
Step-by-Step Protocol:
Step 1: Synthesis of 1-(Methoxymethyl)-3-nitrobenzene
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-nitrobenzyl alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(methoxymethyl)-3-nitrobenzene.
Step 2: Synthesis of 3-(Methoxymethyl)aniline
-
To a vigorously stirred solution of 1-(methoxymethyl)-3-nitrobenzene (1.0 eq.) in a mixture of ethanol and water, add ammonium chloride (4.0 eq.) and iron powder (5.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(methoxymethyl)aniline. Further purification can be achieved by vacuum distillation.
Alternative Synthetic Routes
While the reduction of the corresponding nitro compound is prevalent, other methods can be employed:
-
From 3-Aminobenzyl Alcohol: Direct O-methylation of 3-aminobenzyl alcohol presents a more direct route. However, this requires careful selection of reagents to avoid N-methylation of the more nucleophilic amine. Protection of the amino group (e.g., as an acetyl or Boc derivative) prior to methylation, followed by deprotection, is a common strategy to ensure regioselectivity.
-
From Arylboronic Acids: A modern approach involves the use of 3-(methoxymethyl)phenylboronic acid in a copper-catalyzed amination reaction with an ammonia source. This method, while potentially offering milder conditions, may be less cost-effective for large-scale synthesis.
Section 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 3-(Methoxymethyl)aniline. The following is a summary of expected spectroscopic data based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the aromatic region (typically δ 6.5-7.2 ppm). The protons ortho and para to the electron-donating amino group will be shifted upfield compared to the proton meta to it.
-
Methylene Protons (-CH₂-): A singlet is expected for the methylene protons of the methoxymethyl group, typically in the range of δ 4.3-4.5 ppm.
-
Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons will appear further upfield, generally around δ 3.3-3.4 ppm.
-
Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which is concentration and solvent dependent, but typically appears between δ 3.5-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon atoms ortho and para to the amino group will be shielded (shifted upfield), while the carbon attached to the amino group will be significantly deshielded.
-
Methylene Carbon (-CH₂-): The methylene carbon of the methoxymethyl group is expected to appear around δ 70-75 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon signal is anticipated in the region of δ 55-60 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[4]
-
C-O Stretching: A strong absorption band around 1080-1150 cm⁻¹ is indicative of the C-O ether linkage.[1]
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 137.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of the methyl group (M-15), the methoxy group (M-31), and cleavage of the benzylic C-C bond.
Section 4: Reactivity Profile and Synthetic Utility
The dual functionality of 3-(Methoxymethyl)aniline dictates its reactivity and makes it a versatile synthetic intermediate.
Caption: Reactivity profile of 3-(Methoxymethyl)aniline.
Reactions at the Amino Group
-
Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This is often a necessary step to protect the amino group and modulate its directing effect in subsequent electrophilic aromatic substitution reactions.
-
Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation to form the tertiary amine can be a competing side reaction. Reductive amination provides a more controlled method for mono-alkylation.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. These diazonium salts are versatile intermediates for a wide range of transformations, including Sandmeyer, Schiemann, and azo-coupling reactions.
Reactions on the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho-, para-directing group.[1] Therefore, electrophilic substitution will predominantly occur at the positions ortho and para to the amino group (C2, C4, and C6). The methoxymethyl group at the C3 position exerts a minor deactivating inductive effect and provides steric hindrance, particularly at the adjacent C2 position.[1] This steric influence can be exploited to favor substitution at the C4 and C6 positions.
Section 5: Applications in Drug Discovery and Development
The structural motifs present in 3-(Methoxymethyl)aniline make it a valuable building block in the synthesis of pharmacologically active compounds. The aniline moiety is a common feature in many drug molecules, often serving as a key pharmacophore or a convenient handle for further functionalization.
While specific marketed drugs directly derived from 3-(methoxymethyl)aniline are not prominently documented, its utility as an intermediate is evident in patent literature and medicinal chemistry studies. For instance, substituted anilines are crucial components in the development of:
-
Kinase Inhibitors: The aniline scaffold is frequently used to construct ATP-competitive kinase inhibitors, where the aniline nitrogen can form key hydrogen bond interactions with the hinge region of the kinase. The methoxymethyl substituent can be used to probe specific pockets within the active site or to modulate the physicochemical properties of the molecule to improve its pharmacokinetic profile.
-
HDAC Inhibitors: 3-Methoxy-4-(methoxymethoxy)aniline, a related compound, has been used as an intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors, suggesting that 3-(methoxymethyl)aniline could be a valuable precursor for similar therapeutic agents.[5][6]
-
Antipsychotic Agents: The synthesis of meta-substituted anilines is a key step in the preparation of certain antipsychotic drugs, such as 5-HT6 receptor antagonists.[7] The unique substitution pattern of 3-(methoxymethyl)aniline makes it a relevant starting material for the exploration of novel CNS-active compounds.
Section 6: Safety, Handling, and Disposal
As with all aniline derivatives, 3-(Methoxymethyl)aniline should be handled with appropriate safety precautions.
-
Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Aniline and its derivatives are known to be toxic and can cause methemoglobinemia.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[8][9] It is recommended to store at 2–8°C under an inert atmosphere like nitrogen to prevent degradation.[1][8] The material may darken upon exposure to air and light.[8][9]
-
Spills and Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.[8] Dispose of the chemical waste in accordance with all local, state, and federal regulations.[10] Do not allow the material to enter drains or waterways.[10]
Section 7: Conclusion
3-(Methoxymethyl)aniline (CAS No. 53473-83-9) is a strategically important chemical intermediate with a unique combination of functional groups that impart valuable reactivity and physicochemical properties. Its synthesis is well-established, and its utility as a building block in the creation of complex molecules, particularly in the field of drug discovery, is evident. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is crucial for its effective application in research and development.
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